1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride
Description
1-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride (CAS: 1351591-19-9) is a benzimidazole derivative featuring a piperidinylmethyl substituent at the 1-position and a trifluoromethyl group at the 2-position. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications . Its structure aligns with compounds targeting parasitic infections, particularly giardiasis, as evidenced by related analogs in the literature .
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3.2ClH/c15-14(16,17)13-19-11-3-1-2-4-12(11)20(13)9-10-5-7-18-8-6-10;;/h1-4,10,18H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYVWNVEKGCLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C3=CC=CC=C3N=C2C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a piperidine group and a trifluoromethyl moiety. These structural components contribute to its biological activity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds structurally similar to 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Anti-inflammatory Activity
Research has indicated that derivatives of benzimidazole exhibit promising anti-inflammatory effects. A study identified a related compound with notable inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages.
Table 2: Anti-inflammatory Activity of Related Compounds
The compound demonstrated superior in vivo anti-inflammatory activity compared to ibuprofen in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Studies
In one notable case, a series of benzimidazole derivatives were synthesized and screened for their biological activities. The study reported that modifications to the piperidine group significantly influenced the compounds' bioactivity profiles, suggesting that structural optimization could enhance therapeutic effects.
Case Study Summary:
- Objective: Evaluate the biological activity of synthesized benzimidazole derivatives.
- Findings: Certain modifications led to enhanced antimicrobial and anti-inflammatory activities.
- Conclusion: Structural diversity within benzimidazoles can lead to compounds with improved pharmacological profiles.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that both the trifluoromethyl group and the piperidine substitution play crucial roles in modulating biological activity. The presence of electronegative substituents like trifluoromethyl enhances lipophilicity and may improve membrane permeability, thereby increasing bioactivity.
Scientific Research Applications
Pharmacological Potential
The benzimidazole derivatives are known for their diverse biological activities. While the specific biological activity of 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride is still under investigation, its structural attributes suggest potential efficacy in various therapeutic areas:
- Anticancer Activity : Benzimidazole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis. The unique trifluoromethyl substitution may enhance these properties, making it a candidate for further studies in oncology.
- Antimicrobial Effects : Compounds in this class have shown promise against bacterial and fungal infections. The interaction studies are essential to understanding how this compound behaves in biological systems and its potential as an antimicrobial agent.
Mechanistic Studies
Research into the mechanism of action for compounds like this compound often involves:
- Binding Affinity Studies : Understanding how the compound interacts with specific biological targets, such as enzymes or receptors.
- Cellular Assays : Evaluating the effects on cell viability, proliferation, and apoptosis in various cancer cell lines.
Comparative Studies
The compound has been compared with other benzimidazole derivatives to assess its relative potency and selectivity against specific biological targets. Structural similarities with other compounds provide insights into potential pharmacological profiles and therapeutic applications.
Table 1: Comparative Analysis of Benzimidazole Derivatives
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | [Structure A] | Anticancer | [Source] |
| Compound B | [Structure B] | Antimicrobial | [Source] |
| This compound | [Current Structure] | Under Investigation |
Case Study: Anticancer Activity
In preliminary studies, compounds structurally similar to this compound have demonstrated significant anticancer activity through mechanisms such as:
- Induction of apoptosis in human cancer cell lines.
- Inhibition of key signaling pathways involved in tumor growth.
These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.
Comparison with Similar Compounds
The compound belongs to a broader class of trifluoromethyl-substituted benzimidazoles. Below is a detailed comparison with structurally and functionally related molecules:
Structural Analogues with Antigiardial Activity
Key analogs from are summarized in Table 1:
Table 1: Comparison of Antigiardial Benzimidazole Derivatives
Key Observations:
Substituent Effects :
- The target compound’s piperidinylmethyl group at the 1-position distinguishes it from simpler methyl or propylthio substituents in analogs 60, 63–64. Piperidine rings often improve bioavailability and metabolic stability compared to alkyl or thioether groups .
- The trifluoromethyl group at position 2 is a conserved feature across analogs, suggesting its critical role in antigiardial activity by enhancing electron-withdrawing effects and binding affinity .
- Activity Gaps: While compounds 60 and 63–66 have reported IC50 values (0.042–1.515 µM), the target compound’s efficacy remains unquantified in the provided evidence.
Salt Formulations and Solubility
- The dihydrochloride salt of the target compound contrasts with non-salt forms of analogs (e.g., compound 60). Salt formulations improve water solubility, facilitating oral or injectable administration .
- For example, Berotralstat dihydrochloride (), a structurally distinct molecule, utilizes the salt form for enhanced pharmacokinetics, underscoring the importance of this modification .
Piperidine-Substituted Analogues
- 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one (): This analog substitutes the piperidinylmethyl group with a benzyl-piperidine moiety. The benzyl group increases lipophilicity, which may affect blood-brain barrier penetration but could also increase metabolic degradation risks .
- Patent Compounds (): Benzimidazolyl pyridyl ethers with trifluoromethyl groups highlight the role of heterocyclic extensions (e.g., pyridine) in modulating target selectivity.
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole scaffold is typically prepared through condensation reactions involving o-phenylenediamine derivatives and appropriate aldehydes or carboxylic acid derivatives. For trifluoromethyl-substituted benzimidazoles, starting materials such as 4-trifluoromethyl-1,2-phenylenediamine or 2-(trifluoromethyl)-benzimidazole-5-carbaldehyde are used.
Introduction of the Piperidin-4-ylmethyl Group
The piperidin-4-ylmethyl substituent is introduced via alkylation reactions where a benzimidazole intermediate bearing a reactive halomethyl group (e.g., 2-chloromethylbenzimidazole) is reacted with piperidine derivatives.
- A documented method involves reacting 4-piperidone hydrochloride with 2-chloromethylbenzimidazole in dimethylformamide (DMF) using triethylamine as a base. The reaction is carried out under reflux for several hours (e.g., 7 hours), monitored by thin-layer chromatography (TLC), and followed by cooling, filtration, and recrystallization to isolate the product.
Formation of the Dihydrochloride Salt
The final compound is often converted to its dihydrochloride salt to enhance its physicochemical properties such as solubility and stability.
- This is achieved by treating the free base form of the compound with hydrochloric acid under controlled conditions, followed by isolation of the dihydrochloride salt through filtration and drying.
Detailed Stepwise Preparation Procedure
Research Findings and Observations
- The alkylation step with piperidine derivatives is crucial and requires careful control of reaction time and temperature to maximize yield and purity.
- Use of triethylamine as a base facilitates the nucleophilic substitution on the chloromethyl group without excessive side reactions.
- Recrystallization from methanol or methanol/DMF mixtures is effective for purifying the final compound.
- The presence of the trifluoromethyl group on the benzimidazole ring influences the electronic properties and can affect reaction kinetics and product stability.
- The dihydrochloride salt form is preferred for pharmaceutical formulations due to enhanced water solubility.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-trifluoromethyl-1,2-phenylenediamine, 2-chloromethylbenzimidazole, 4-piperidone hydrochloride |
| Solvent for alkylation | Dimethylformamide (DMF) |
| Base | Triethylamine |
| Reaction temperature | Reflux (~100-120°C depending on solvent) |
| Reaction time | Approximately 7 hours for alkylation |
| Monitoring method | Thin-layer chromatography (TLC) |
| Purification | Recrystallization from methanol or methanol/DMF |
| Final salt formation | Treatment with hydrochloric acid to yield dihydrochloride salt |
| Typical yields | Alkylation step yields around 40-50% reported in related benzimidazole syntheses |
Q & A
Q. What are the recommended synthetic routes for 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride?
Methodological Answer: A common approach involves the Mannich reaction, where the benzimidazole core is functionalized via a three-component reaction involving formaldehyde, a primary amine (e.g., piperidine derivatives), and a trifluoromethyl-substituted benzimidazole precursor. For example, analogous syntheses of benzimidazole-piperidine hybrids utilize sequential alkylation and cyclization steps under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) . The dihydrochloride salt is typically formed by treating the free base with HCl in an ethanol/water mixture, followed by recrystallization .
Key Steps Table:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-(Trifluoromethyl)-1H-benzimidazole, paraformaldehyde, piperidine derivative, DMF, 80°C | Mannich base formation |
| 2 | HCl (gaseous or aqueous), ethanol/water | Salt formation and purification |
Q. How should researchers characterize the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters to analyze include bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELXL can refine high-resolution data to confirm the dihydrochloride salt formation by locating chloride ions and protonation sites on the piperidine nitrogen .
Data Analysis Tips:
- Use Olex2 or Mercury for visualization.
- Validate hydrogen bonds using PLATON or similar tools.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
Methodological Answer: SAR studies should systematically vary substituents on the benzimidazole and piperidine moieties. For example:
- Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess potency changes.
- Modify the piperidine linker length or introduce steric hindrance (e.g., methyl groups) to evaluate selectivity.
Experimental Design:
- Synthesize analogs using parallel synthesis (e.g., combinatorial chemistry).
- Test in vitro binding assays (e.g., receptor affinity) and compare with computational docking results (AutoDock Vina, Schrödinger Suite).
Reference Table for Analog Design:
| Substituent Position | Modifications Tested | Biological Assay Outcome |
|---|---|---|
| Benzimidazole C-2 | -CF₃, -NO₂, -CN | IC₅₀ range: 0.5–10 µM |
| Piperidine N-4 | Methyl, ethyl, H | Selectivity ratio: 2–15x |
Q. What analytical methods are critical for assessing purity and stability under varying conditions?
Methodological Answer:
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (e.g., degradation products). Set thresholds per ICH Q3 guidelines .
- Thermogravimetric Analysis (TGA) : Evaluate hygroscopicity and thermal stability (e.g., 25–300°C at 10°C/min under N₂).
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via UV-Vis and NMR .
Stability Data Example:
| Condition | Degradation Products Identified | % Purity Loss (24h) |
|---|---|---|
| Acidic (pH 2) | Benzimidazole ring-opened amide | 12% |
| UV Light (300–400 nm) | Cis-trans isomerization | 8% |
Q. How can computational modeling predict this compound's interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate ligand-receptor binding over 100 ns. Analyze root-mean-square deviation (RMSD) to assess stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
